molecular formula C7H8FNO B3118101 4-Ethyl-3-fluoropyridine 1-oxide CAS No. 231296-55-2

4-Ethyl-3-fluoropyridine 1-oxide

Cat. No.: B3118101
CAS No.: 231296-55-2
M. Wt: 141.14 g/mol
InChI Key: XIHIONJYTKISKN-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluoropyridine 1-oxide is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an ethyl group and a fluorine atom on the pyridine ring, as well as an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-fluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of a halogenated pyridine with a fluorinating agent such as potassium fluoride (KF) under specific conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity . The use of catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethyl-3-fluoro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-6-3-4-9(10)5-7(6)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHIONJYTKISKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=[N+](C=C1)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-ethyl-3-fluoropyridine (R. P. Dikinson et al., Bioorg. Med. Chem. Lett., 1996, 6, 2031, 28.51 g, 205.9 mmol) and 30% hydrogen peroxide (30 ml) in acetic acid (300 ml) was heated at reflux temperature for 3 h. After cooling to room temperature, the resulting mixture was concentrated. The residue was diluted in dichloromethane (300 ml) and dried (MgSO4). Removal of solvent gave 32.30 g (100%) of the title compound as an oil.
Quantity
28.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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